

Application Note: Analysis of Sofosbuvir and its Impurities using Capillary Electrophoresis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sofosbuvir impurity C*

Cat. No.: *B10800363*

[Get Quote](#)

AN-SOFO-CE-2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sofosbuvir is a direct-acting antiviral medication used to treat hepatitis C. During its synthesis and storage, or upon exposure to stress conditions, impurities can arise. These impurities, which may include degradation products, must be monitored and controlled to ensure the safety and efficacy of the drug product. Capillary electrophoresis (CE) is a powerful analytical technique that offers high separation efficiency, short analysis times, and low sample and reagent consumption, making it an excellent alternative to high-performance liquid chromatography (HPLC) for the analysis of pharmaceuticals and their impurities.

This application note presents a detailed protocol for the separation and quantification of sofosbuvir and its principal degradation impurities using capillary zone electrophoresis (CZE). The method is designed to be stability-indicating, capable of resolving the active pharmaceutical ingredient (API) from impurities generated under forced degradation conditions.

Forced Degradation of Sofosbuvir

Forced degradation studies are essential for developing and validating stability-indicating analytical methods. Sofosbuvir has been shown to be susceptible to degradation under acidic, alkaline, and oxidative stress conditions, while it remains relatively stable under thermal and

photolytic stress.[1][2][3][4] The primary degradation products identified under these conditions are typically hydrolysis products resulting from the cleavage of ester or phosphoramidate bonds, and oxidation products.[1][3]

Experimental Protocols

Materials and Reagents

- Sofosbuvir reference standard
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Hydrogen peroxide (H₂O₂)
- Sodium acetate
- Glacial acetic acid
- Deionized water (18.2 MΩ·cm)
- Methanol (HPLC grade)
- Fused-silica capillary (e.g., 57 cm total length, 50 cm effective length, 50 µm internal diameter)

Instrumentation

- A commercially available capillary electrophoresis system equipped with a diode array detector (DAD) or a UV-Vis detector.
- Data acquisition and analysis software.

Preparation of Solutions

- Running Electrolyte (20 mmol L⁻¹ Acetate Buffer, pH 4.0): Dissolve an appropriate amount of sodium acetate in deionized water, adjust the pH to 4.0 with glacial acetic acid, and bring to the final volume. Filter the buffer through a 0.45 µm filter before use.

- Sample Diluent: A mixture of deionized water and methanol (50:50, v/v).
- Standard Stock Solution of Sofosbuvir (1000 µg/mL): Accurately weigh and dissolve 10 mg of sofosbuvir reference standard in 10 mL of sample diluent.
- Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the sample diluent.

Forced Degradation Sample Preparation

- Acidic Degradation: To 1 mL of the sofosbuvir stock solution, add 1 mL of 0.1 N HCl. Reflux the mixture at 70°C for 6 hours.^[1] After cooling, neutralize the solution with an equivalent amount of 0.1 N NaOH and dilute to a final concentration of approximately 100 µg/mL with the sample diluent.
- Alkaline Degradation: To 1 mL of the sofosbuvir stock solution, add 1 mL of 0.1 N NaOH. Reflux the mixture at 70°C for 10 hours.^[1] After cooling, neutralize the solution with an equivalent amount of 0.1 N HCl and dilute to a final concentration of approximately 100 µg/mL with the sample diluent.
- Oxidative Degradation: To 1 mL of the sofosbuvir stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 7 days.^[1] Dilute to a final concentration of approximately 100 µg/mL with the sample diluent.

Capillary Electrophoresis Method

- Capillary Conditioning: At the beginning of each day, rinse the capillary with 0.1 M NaOH (5 min), followed by deionized water (5 min), and finally with the running electrolyte (10 min).
- Pre-run Rinse: Before each injection, rinse the capillary with the running electrolyte for 2 minutes.
- Separation Conditions:
 - Running Electrolyte: 20 mmol L⁻¹ Acetate Buffer (pH 4.0)^{[5][6]}
 - Applied Voltage: 25 kV^{[5][6]}

- Capillary Temperature: 25°C[5][6]
- Injection Mode: Hydrodynamic injection at 70 mbar for 5 seconds[5][6]
- Detection Wavelength: 260 nm[6]

Data Presentation

The developed CZE method was validated according to ICH guidelines to ensure its suitability for the intended purpose.[5] Key validation parameters are summarized below.

Table 1: System Suitability Parameters

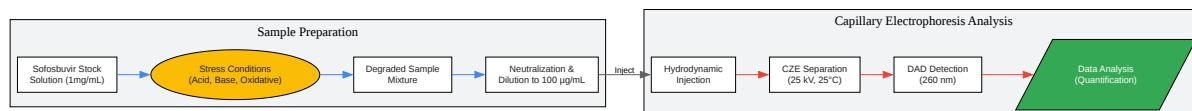
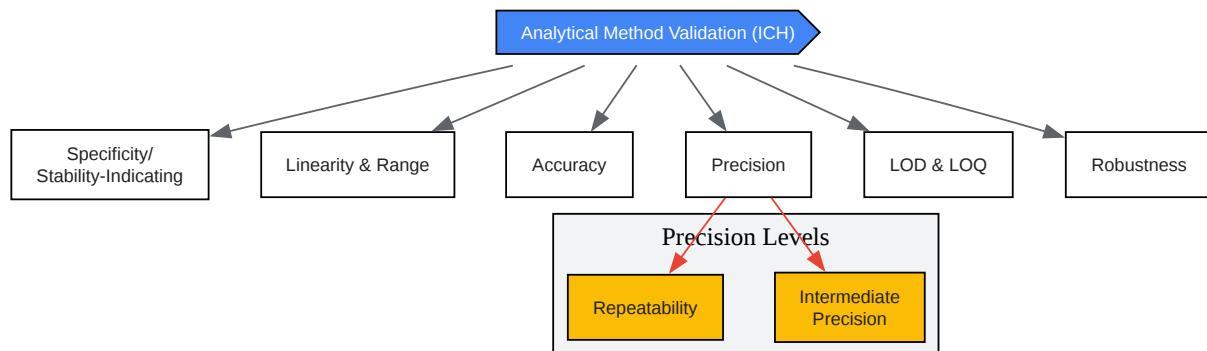

Parameter	Acceptance Criteria	Observed Value
Tailing Factor (Asymmetry)	≤ 2.0	1.1
Theoretical Plates (N)	> 2000	> 50000
% RSD of Migration Time	$< 2.0\%$	0.8%
% RSD of Peak Area	$< 2.0\%$	1.2%

Table 2: Method Validation Summary

Parameter	Concentration Range ($\mu\text{g/mL}$)	Correlation Coefficient (r^2)	LOD ($\mu\text{g/mL}$)	LOQ ($\mu\text{g/mL}$)	Accuracy (%) Recovery
Sofosbuvir	5 - 600	0.9995	1.5	5.0	99.2 - 101.5%
Impurity I (Acid Degradant)	1 - 50	0.9991	0.3	1.0	98.5 - 102.1%
Impurity II (Base Degradant)	1 - 50	0.9993	0.3	1.0	98.9 - 101.8%
Impurity III (Oxidative Degradant)	1 - 50	0.9989	0.4	1.2	98.2 - 102.5%


LOD: Limit of Detection, LOQ: Limit of Quantification. Data is representative and compiled based on typical performance for such methods.[\[5\]](#)[\[6\]](#)

Diagrams

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the analysis of sofosbuvir impurities.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. archives.ijper.org [archives.ijper.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 4. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 5. Validated CZE method for sofosbuvir and ledipasvir in tablets. [wisdomlib.org]
- 6. Validated capillary zone electrophoresis approach for simultaneous separation and determination of hepatitis c sofosbuvir and ledipasvir in tablet dosage form (2017) | Maha F. El-Tohamy | 4 Citations [scispace.com]
- To cite this document: BenchChem. [Application Note: Analysis of Sofosbuvir and its Impurities using Capillary Electrophoresis]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b10800363#capillary-electrophoresis-for-the-analysis-of-sofosbuvir-impurities>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com